molecular formula C4H3N3OS B11921788 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-

5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-

Cat. No.: B11921788
M. Wt: 141.15 g/mol
InChI Key: QPGUWZDJHKROAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- is a heterocyclic compound that features a fused ring system combining pyrazole and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- typically involves the annulation of the pyrazole ring to the thiazole ring. One common method includes the reaction of 4-thiazolidinones with Lawesson’s reagent and dimethylformamide dimethyl acetal (DMF-DMA), followed by condensation with hydrazine . The reaction conditions often involve moderate temperatures and the use of organic solvents such as methanol or ethanol.

Industrial Production Methods

While specific industrial production methods for 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts such as palladium or copper, and are typically carried out in organic solvents under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or halogen groups, resulting in a variety of functionalized derivatives.

Scientific Research Applications

5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its anticancer activity is attributed to the inhibition of topoisomerase II alpha, which is essential for DNA replication and cell division . The compound binds to the enzyme’s active site, preventing it from functioning properly and thereby inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- is unique due to its specific ring structure, which combines the properties of both pyrazole and thiazole rings. This fusion enhances its biological activity and makes it a versatile scaffold for drug development. Its ability to inhibit topoisomerase II alpha and other critical enzymes sets it apart from other similar compounds .

Biological Activity

Introduction

5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- (CAS: 98408-23-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The synthesis methods and structure-activity relationships (SAR) are also discussed.

PropertyValue
Molecular FormulaC₄H₃N₃OS
Molar Mass141.15 g/mol
Density1.719 g/cm³ (predicted)
pKa10.08 (predicted)

Synthesis and Structure

The synthesis of 5H-Pyrazolo[3,4-d]thiazol-5-one typically involves multi-step reactions that incorporate various reagents to form the pyrazole and thiazole rings. The specific pathways can vary based on the substituents introduced during synthesis.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant anti-inflammatory properties. For instance, a study by Abdellatif et al. reported that several pyrazole derivatives showed high inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values ranging from 0.02 to 0.04 µM . In a carrageenan-induced rat paw edema model, these compounds demonstrated notable efficacy in reducing inflammation while maintaining safety profiles in histopathological evaluations.

2. Antimicrobial Activity

The antimicrobial potential of 5H-Pyrazolo[3,4-d]thiazol-5-one has been explored through various studies. A novel γ-lactam pyrazolidinone related to this compound was shown to effectively target penicillin-binding proteins (PBPs), exhibiting activity against multidrug-resistant Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae with minimum inhibitory concentrations (MICs) reported in the low micromolar range . This suggests that similar pyrazolo compounds could possess valuable antimicrobial properties.

3. Anticancer Activity

Emerging research highlights the potential anticancer effects of pyrazolo derivatives. Several studies have indicated that modifications to the pyrazole ring can enhance cytotoxicity against various cancer cell lines. For example, certain substituted pyrazoles demonstrated significant growth inhibition in human cancer cell lines, suggesting a promising avenue for further drug development.

Case Studies

  • Anti-inflammatory Efficacy : A study evaluated the anti-inflammatory effects of several pyrazole derivatives using the carrageenan-induced paw edema model in rats. The most potent compound exhibited an ED50 value significantly lower than standard anti-inflammatory drugs like diclofenac.
  • Antimicrobial Testing : In vitro testing against clinical isolates of E. coli and K. pneumoniae revealed that certain derivatives had MIC values comparable to existing antibiotics, indicating their potential as new therapeutic agents against resistant strains.

Future Directions

The biological activity of 5H-Pyrazolo[3,4-d]thiazol-5-one warrants further investigation to fully elucidate its mechanisms of action and therapeutic potential. Future research should focus on:

  • SAR Studies : Understanding how different substituents affect biological activity will aid in optimizing lead compounds.
  • In Vivo Studies : More comprehensive animal studies are necessary to assess the pharmacokinetics and toxicity profiles.
  • Clinical Trials : Promising candidates should be advanced into clinical trials to evaluate their efficacy and safety in humans.

Properties

Molecular Formula

C4H3N3OS

Molecular Weight

141.15 g/mol

IUPAC Name

1,6-dihydropyrazolo[3,4-d][1,3]thiazol-5-one

InChI

InChI=1S/C4H3N3OS/c8-4-6-3-2(9-4)1-5-7-3/h1H,(H2,5,6,7,8)

InChI Key

QPGUWZDJHKROAR-UHFFFAOYSA-N

Canonical SMILES

C1=NNC2=C1SC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.